7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the use of multicomponent reactions, which improve atom economy and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with receptors and enzymes involved in neuroprotection and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and methyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups, which may alter its biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at a different position, affecting its chemical properties and biological activity.
Uniqueness
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI Key |
MTFJZXPAJPDEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OC |
Origin of Product |
United States |
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